tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate
Description
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is an organic compound that features a pyridine ring substituted with bromine, trifluoromethyl, and a tert-butyl carbamate group
Properties
Molecular Formula |
C12H14BrF3N2O2 |
|---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
tert-butyl N-[[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C12H14BrF3N2O2/c1-11(2,3)20-10(19)18-5-7-4-9(12(14,15)16)17-6-8(7)13/h4,6H,5H2,1-3H3,(H,18,19) |
InChI Key |
CXLBQMIWPBHEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1Br)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Trifluoromethylation: The brominated pyridine is then subjected to trifluoromethylation to introduce the trifluoromethyl group at the 2-position.
Carbamate Formation: Finally, the intermediate compound is reacted with tert-butyl carbamate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are commonly used in coupling reactions, with solvents such as 1,4-dioxane.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application. The trifluoromethyl group is known to influence the compound’s lipophilicity and metabolic stability, which can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-iodo-2-(trifluoromethyl)pyridin-4-yl)carbamate: Similar structure but with an iodine atom instead of bromine.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar structure but with a hydroxyl group at the 3-position.
Biological Activity
tert-Butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₂BrF₃N₂O₂
- Molecular Weight : 341.13 g/mol
- CAS Number : 1542268-23-4
Research indicates that compounds containing trifluoromethyl groups, such as this compound, often exhibit enhanced biological activity due to their ability to modulate interactions with biological targets. The trifluoromethyl group can influence the lipophilicity and electronic properties of the compound, potentially leading to increased potency against specific enzymes or receptors.
Anticancer Activity
Studies have shown that similar compounds with pyridine and trifluoromethyl substitutions can inhibit cancer cell proliferation. For example, a related study highlighted that certain pyridine derivatives exhibited significant inhibition of microtubule assembly, suggesting potential as microtubule-destabilizing agents in cancer therapy . The apoptosis-inducing capabilities of these compounds were also observed in breast cancer cell lines (MDA-MB-231), indicating their potential as anticancer agents .
Protein Kinase Inhibition
The compound has been identified as a protein kinase inhibitor, which plays a crucial role in cell cycle regulation. Protein kinases are key targets in cancer therapy, and inhibitors can help control abnormal cell growth . The structural characteristics of this compound may enhance its affinity for specific kinases involved in tumor progression.
Case Study 1: Antichlamydial Activity
A study on related pyridine derivatives tested their efficacy against Chlamydia trachomatis. The results indicated selective inhibition of the pathogen without affecting host cell viability. This selectivity is crucial for developing targeted therapies against chlamydial infections . While not directly tested on this compound, the findings suggest a promising avenue for further exploration.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various trifluoromethyl-containing compounds. It was found that modifications at specific positions on the pyridine ring significantly affected biological activity. This analysis could provide insights into optimizing this compound for enhanced efficacy against targeted diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl ((5-bromo-2-(trifluoromethyl)pyridin-4-yl)methyl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via carbamate protection of the amine group. A typical approach involves coupling 5-bromo-2-(trifluoromethyl)pyridin-4-ylmethanamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Catalytic DMAP or triethylamine can accelerate the reaction. Optimization includes:
- Temperature Control : Maintain 0–25°C to minimize side reactions.
- Stoichiometry : Use 1.2–1.5 equivalents of Boc₂O for complete conversion.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Yield Improvement : Monitor by TLC or LCMS to isolate intermediates and avoid over-reaction.
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integration and pyridine ring substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area under the curve).
- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4%) .
Q. What safety precautions are critical during handling, and how do they impact experimental design?
- Methodological Answer : Based on analogous carbamates (e.g., –5):
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions.
- Toxicity Mitigation : Avoid inhalation of dust/aerosols; employ closed systems for scale-up.
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.
- Waste Disposal : Quench with aqueous acid (e.g., 1M HCl) before disposal as halogenated waste .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemical outcomes during derivatization?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS ( ) is ideal for unambiguous stereochemical assignment:
- Crystal Growth : Slow evaporation from DCM/hexane at 4°C.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply anisotropic displacement parameters and validate via R-factor (<5%). Compare with DFT-optimized geometries to resolve discrepancies in substituent orientation .
Q. What strategies minimize deprotection of the Boc group under nucleophilic reaction conditions?
- Methodological Answer : The Boc group is sensitive to acids and nucleophiles. To preserve it:
- Solvent Choice : Avoid protic solvents (e.g., MeOH) and use DMF or DCE.
- Base Selection : Replace strong bases (e.g., NaOH) with mild alternatives (e.g., K₂CO₃).
- Temperature : Limit reactions to <50°C; microwave-assisted synthesis can reduce exposure time.
- Monitoring : Use in-situ IR or LCMS to detect early-stage deprotection .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving the bromopyridine moiety?
- Methodological Answer :
- DFT Calculations : Optimize the bromopyridine structure at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Ligand Screening : Simulate Pd-catalyzed systems with ligands like XPhos or SPhos to identify activation barriers (ΔG‡).
- Solvent Effects : Use COSMO-RS models to assess solvation energies in toluene vs. dioxane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
